molecular formula C22H25NO2 B11046096 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone

1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone

Cat. No. B11046096
M. Wt: 335.4 g/mol
InChI Key: LXBYZHTUHFYKAQ-UHFFFAOYSA-N
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Description

1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

The synthesis of 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and functionalization reactions to introduce the phenylcarbonyl and ethanone groups . Industrial production methods often involve the use of catalysts such as aluminum chloride and phosphoric acid to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The phenylcarbonyl group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

When compared to other similar compounds, 1-[2,2,4,7-Tetramethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanone stands out due to its unique structural features and versatile applications. Similar compounds include:

These compounds share some chemical similarities but differ in their specific applications and biological activities.

properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1-benzoyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)ethanone

InChI

InChI=1S/C22H25NO2/c1-14-11-20-19(12-18(14)16(3)24)15(2)13-22(4,5)23(20)21(25)17-9-7-6-8-10-17/h6-12,15H,13H2,1-5H3

InChI Key

LXBYZHTUHFYKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C)C(=O)C)C(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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